molecular formula C18H21N7O3S B2586349 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1202972-26-6

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2586349
CAS No.: 1202972-26-6
M. Wt: 415.47
InChI Key: BPHOLXFDGLHCMO-UHFFFAOYSA-N
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Description

The compound “4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures, including a triazolo[4,3-b]pyridazine ring and a piperazine ring. The exact structure would need to be determined through methods such as X-ray diffraction .

Scientific Research Applications

Antibacterial and Antifungal Activity

The synthesis and evaluation of pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, have been explored for their antimicrobial activity. These compounds have shown significant antimicrobial effects against a range of organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans. The study provides a foundation for the potential therapeutic applications of these compounds in treating bacterial and fungal infections (Hassan, 2013).

Anti-Asthmatic Activities

Research into the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides has highlighted their potential in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These findings suggest a promising avenue for the development of new treatments for asthma and other respiratory diseases, with specific compounds demonstrating potent anti-asthmatic activity (Kuwahara et al., 1997).

Antimicrobial Activities of Triazole Derivatives

The development of novel 1,2,4-triazole derivatives has been investigated for their antimicrobial properties. This research has led to the identification of compounds with good to moderate activities against various microorganisms, indicating the potential for these derivatives in antimicrobial therapy (Bektaş et al., 2007).

Anti-inflammatory and Antibacterial Agents

A study on the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines has shown these compounds to exhibit high antibacterial, antifungal, and anti-inflammatory activities. This suggests their potential as dual-function agents in treating infections and inflammation (El-Reedy & Soliman, 2020).

Carbonic Anhydrase Inhibition

Research into benzenesulfonamides incorporating various moieties, including aroylhydrazone and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, has identified potent inhibitors of human carbonic anhydrase isozymes. These inhibitors show promise for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma and edema (Alafeefy et al., 2015).

Properties

IUPAC Name

N,N-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-22(2)29(27,28)15-5-3-14(4-6-15)18(26)24-11-9-23(10-12-24)17-8-7-16-20-19-13-25(16)21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHOLXFDGLHCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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